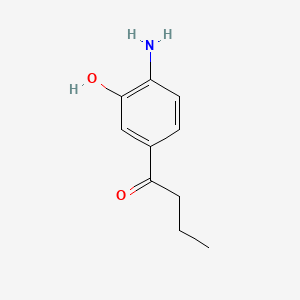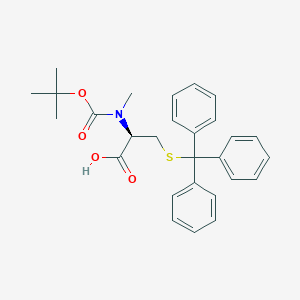![molecular formula C10H15NO B8670567 [4-(1-aminopropyl)phenyl]methanol](/img/structure/B8670567.png)
[4-(1-aminopropyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-aminopropyl)phenyl]methanol: is an organic compound with the molecular formula C10H15NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 1-aminopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-aminopropyl)phenyl]methanol typically involves the reaction of 4-bromophenylmethanol with 1-aminopropane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: [4-(1-aminopropyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-(1-aminopropyl)benzaldehyde or 4-(1-aminopropyl)acetophenone.
Reduction: Formation of 4-(1-aminopropyl)phenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: [4-(1-aminopropyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of [4-(1-aminopropyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can interact with hydrophobic pockets in receptors, modulating their function .
Comparaison Avec Des Composés Similaires
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and as a coupling agent.
4-(1-Aminopropyl)benzaldehyde: An intermediate in organic synthesis.
Uniqueness: [4-(1-aminopropyl)phenyl]methanol is unique due to its combination of an amino group and a hydroxyl group on a phenyl ring, providing versatile reactivity and making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
[4-(1-aminopropyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11)9-5-3-8(7-12)4-6-9/h3-6,10,12H,2,7,11H2,1H3 |
Clé InChI |
PCDATJDTYMCASE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Difluoro-6-nitrophenyl)amino]ethanol](/img/structure/B8670486.png)


![N-Propyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8670501.png)


![(3aS,4S,6S,7aR)-2-[(1S)-1-chloro-3-methylbutyl]-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborole](/img/structure/B8670533.png)







